Fluorescein phosphoramidite

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

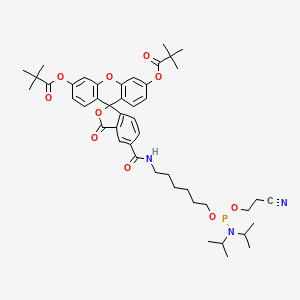

Propiedades

Fórmula molecular |

C46H58N3O10P |

|---|---|

Peso molecular |

843.9 g/mol |

Nombre IUPAC |

[5-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C46H58N3O10P/c1-29(2)49(30(3)4)60(55-25-15-22-47)54-24-14-12-11-13-23-48-40(50)31-16-19-35-34(26-31)41(51)59-46(35)36-20-17-32(56-42(52)44(5,6)7)27-38(36)58-39-28-33(18-21-37(39)46)57-43(53)45(8,9)10/h16-21,26-30H,11-15,23-25H2,1-10H3,(H,48,50) |

Clave InChI |

XUQUNBOKLNVMMK-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)OC2=O)OCCC#N |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Fluorescein Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) and its derivatives are indispensable tools in molecular biology, diagnostics, and drug development, primarily utilized for fluorescently labeling oligonucleotides.[1][2] The most common and efficient method for incorporating fluorescein into a growing oligonucleotide chain is through the use of fluorescein phosphoramidite (B1245037) (FAM).[1][] This technical guide provides an in-depth overview of the synthesis and purification methods for fluorescein phosphoramidite-labeled oligonucleotides, offering detailed experimental protocols and comparative data to aid researchers in optimizing their workflows.

Core Concepts in this compound Chemistry

This compound is a key reagent used in automated DNA synthesis to attach a fluorescein dye to an oligonucleotide.[1] The core structure consists of the fluorescein molecule linked to a phosphoramidite group, which allows for its sequential addition to the growing DNA or RNA chain.[1]

Protecting Groups: To prevent unwanted side reactions during oligonucleotide synthesis, the phenolic hydroxyl groups of the fluorescein moiety are protected.[4] Pivaloyl ester groups are commonly used for this purpose due to their stability during the synthesis cycles and their efficient removal during the final deprotection step.[2][4]

Linkers: A spacer arm, typically a six-carbon chain, is often inserted between the fluorescein dye and the phosphoramidite group.[4] This linker minimizes steric hindrance and potential fluorescence quenching that can occur when the dye is in close proximity to the DNA bases.[4][5]

Isomers: Fluorescein can be derivatized at different positions. The single isomer 6-carboxyfluorescein (B556484) (6-FAM) is the most commonly used derivative for synthesizing phosphoramidites, ensuring a homogenous product.[6][7]

Synthesis of Fluorescein-Labeled Oligonucleotides

The synthesis of oligonucleotides labeled with fluorescein is typically performed on an automated solid-phase DNA synthesizer using phosphoramidite chemistry.[1] The process involves a series of repeated cycles of deprotection, coupling, capping, and oxidation.

Experimental Protocol: Automated Oligonucleotide Synthesis with 5'-Fluorescein Labeling

This protocol outlines the general steps for synthesizing a 5'-fluorescein labeled oligonucleotide on a 1 µmole scale.

1. Solid Support and Standard Synthesis:

-

Begin with a standard controlled pore glass (CPG) solid support suitable for the desired 3'-terminal nucleotide.

-

Perform the desired number of standard nucleotide coupling cycles to synthesize the oligonucleotide sequence.

2. 5'-Fluorescein Labeling (Final Coupling Step):

-

In the final coupling cycle, use a solution of 5'-(6-Fluorescein) phosphoramidite (6-FAM) in anhydrous acetonitrile (B52724) as the phosphoramidite monomer.[8]

-

A recommended coupling time for 6-FAM is 3 minutes.[8] For some fluorescein phosphoramidites with different linkers, a longer coupling time of 12-15 minutes may be necessary to overcome steric hindrance.[9][10][11]

3. Cleavage and Deprotection:

-

After the synthesis is complete, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the fluorescein dye.

-

A common method is to incubate the solid support with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8 to 17 hours.[5][12][13]

-

Alternative Deprotection for Sensitive Dyes: For certain dyes or modifications, a milder deprotection using a mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) can be used.[12] A typical AMA protocol is 10 minutes at 65°C.[14] However, with fluorescein, this can lead to a small amount of a non-fluorescent impurity.[12][14] To avoid this, a two-step deprotection is recommended:

Synthesis Workflow

Caption: Automated synthesis and processing workflow for fluorescein-labeled oligonucleotides.

Purification of Fluorescein-Labeled Oligonucleotides

Purification is a critical step to remove unreacted reagents, by-products, and failure sequences, ensuring the high purity required for most applications.[1] High-performance liquid chromatography (HPLC) and cartridge-based purification are the most common methods.

High-Performance Liquid Chromatography (HPLC)

Ion-exchange and reverse-phase HPLC are powerful techniques for purifying fluorescently labeled oligonucleotides.

Experimental Protocol: Ion-Exchange HPLC Purification

-

Column: Dionex DNA pack semi-preparative column (9 mm × 250 mm).[5]

-

Mobile Phase: A linear gradient of 0.2 M to 1.0 M NaCl in 20 mM NaOH, pH 12.[5]

-

Flow Rate: 4 mL/min.[5]

-

Detection: UV detection at 230-650 nm to monitor both the DNA and fluorescein absorbance.[5]

-

Collection: Collect fractions containing both DNA and fluorescein absorbance.

-

Analysis: Analyze the collected fractions by analytical ion-exchange HPLC and capillary electrophoresis to confirm purity.[5]

Cartridge Purification

Cartridge-based purification offers a rapid and efficient alternative to HPLC, particularly for routine purifications.[16][17] This method often utilizes the dimethoxytrityl (DMT) group, which is present on some fluorescein phosphoramidites, to selectively retain the full-length, labeled oligonucleotide.[18]

Experimental Protocol: Glen-Pak™ Cartridge Purification (DMT-On)

This protocol is for the purification of a 1.0 µmole scale synthesis of a 5'-(6-Fluorescein)-labeled oligonucleotide where the this compound contains a DMT group.[18]

-

Sample Preparation:

-

Cartridge Preparation:

-

Prepare a Glen-Pak™ DNA purification cartridge according to the manufacturer's instructions.

-

-

Loading and Washing:

-

Load the diluted oligonucleotide solution onto the prepared cartridge.

-

Rinse the cartridge with 2 mL of a salt wash solution.[18]

-

-

Detritylation:

-

Elution:

-

Elute the purified oligonucleotide with 1 mL of 50% acetonitrile in water containing 0.5% ammonium hydroxide.[18]

-

-

Final Processing:

-

Dry the eluent in a speed vacuum.

-

Reconstitute the purified oligonucleotide in a suitable buffer (e.g., 0.5% ammonium hydroxide in deionized water).[18]

-

Analyze the purity by ion-exchange HPLC.

-

Purification Method Comparison

| Purification Method | Principle | Purity Achieved | Throughput |

| Ion-Exchange HPLC | Separation based on charge | >95% | Lower |

| Reverse-Phase HPLC | Separation based on hydrophobicity | >95% | Lower |

| Cartridge Purification (DMT-On) | Selective retention of DMT-containing oligonucleotides | Up to 99-100%[16][18] | Higher |

| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size | High | Lower, more labor-intensive |

Quality Control and Characterization

After purification, it is essential to verify the identity and purity of the fluorescein-labeled oligonucleotide.

-

HPLC Analysis: As described in the purification section, HPLC is a primary tool for assessing purity.

-

Capillary Gel Electrophoresis (CGE): CGE provides high-resolution separation and can be used to accurately determine the purity of the labeled oligonucleotide.[16]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product.

-

UV/Vis Spectroscopy: The absorbance spectrum should show peaks corresponding to both the oligonucleotide (around 260 nm) and the fluorescein dye (around 495 nm).[1]

-

Fluorescence Spectroscopy: The fluorescence emission spectrum, with an excitation at approximately 495 nm, should show a maximum emission around 520 nm.[1]

Storage and Stability

Proper storage is crucial to maintain the integrity and performance of this compound and the labeled oligonucleotides.

| Compound | Storage Temperature | Conditions |

| This compound | -10°C to -30°C[6][8] | Dry, dark, and under an inert atmosphere.[19][20] Sensitive to moisture and light.[19] |

| Fluorescein-Labeled Oligonucleotides | -20°C | In the dark, either dry or in a neutral aqueous buffer.[6][8] Avoid extreme pH and temperatures.[1] |

Stability in Solution: this compound is unstable in solution and should be used immediately after preparation.[6][9] Some formulations may be stable for 2-3 days in solution, but coupling efficiency may decrease.[6][8]

Logical Relationship of Synthesis and Purification

Caption: Interrelationship of synthesis, purification, and quality control for fluorescein-labeled oligonucleotides.

Conclusion

The successful synthesis and purification of fluorescein-labeled oligonucleotides are paramount for their effective use in research, diagnostics, and drug development. A thorough understanding of the underlying chemistry, including the roles of protecting groups and linkers, is essential. By following optimized protocols for automated synthesis, cleavage, deprotection, and purification, researchers can consistently obtain high-purity fluorescently labeled oligonucleotides. The choice of purification method, whether HPLC or cartridge-based, will depend on the desired purity, scale, and available instrumentation. Rigorous quality control is the final, critical step to ensure the reliability and reproducibility of experimental results.

References

- 1. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]

- 2. researchgate.net [researchgate.net]

- 4. atdbio.com [atdbio.com]

- 5. datapdf.com [datapdf.com]

- 6. Fluorescein-dT CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 7. 5'-Fluorescein CE-Phosphoramidite (6-FAM) | LGC, Biosearch Technologies [biosearchtech.com]

- 8. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]

- 9. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 10. glenresearch.com [glenresearch.com]

- 11. glenresearch.com [glenresearch.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. glenresearch.com [glenresearch.com]

- 14. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 15. glenresearch.com [glenresearch.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. glenresearch.com [glenresearch.com]

- 19. leapchem.com [leapchem.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Excitation and Emission Spectra of 6-FAM Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 6-FAM (6-carboxyfluorescein) phosphoramidite (B1245037), a widely used fluorescent dye in molecular biology and diagnostics. The guide details its excitation and emission characteristics, experimental protocols for its use, and the underlying principles of its application in key technologies.

Core Spectral and Photophysical Properties

6-FAM is a single isomer of carboxyfluorescein, valued for its bright green fluorescence and compatibility with common fluorescence detection instrumentation.[1][2] Its fluorescence is pH-sensitive, with optimal performance in the pH range of 7.5 to 8.5. Below pH 7, protonation of the dye leads to a decrease in fluorescence.[2][3][4]

Quantitative Data Summary

The key spectral and photophysical parameters of 6-FAM are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | ~492 - 495 nm | Aqueous buffer, pH 7.5-8.5 |

| Emission Maximum (λem) | ~517 - 525 nm | Aqueous buffer, pH 7.5-8.5 |

| Molar Extinction Coefficient (ε) | ~74,000 - 83,000 M⁻¹cm⁻¹ | At λex |

| Fluorescence Quantum Yield (Φ) | ~0.93 | In aqueous solution |

Data compiled from multiple sources.[1][5][6][7]

Experimental Protocols

This section provides detailed methodologies for the characterization and application of 6-FAM phosphoramidite.

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the intrinsic spectral properties of 6-FAM phosphoramidite.

Materials:

-

6-FAM phosphoramidite

-

Anhydrous acetonitrile, dichloromethane (B109758) (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) for dissolving the phosphoramidite[5]

-

Aqueous buffer (e.g., 100 mM Tris-HCl, pH 8.0) for the fluorescein (B123965) dye

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

For the phosphoramidite form, prepare a dilute stock solution (e.g., 1 mM) in a suitable anhydrous organic solvent such as acetonitrile.[5][8][9]

-

For the dye form (after cleavage and deprotection from an oligonucleotide), dilute the 6-FAM labeled oligonucleotide in an aqueous buffer with a pH between 7.5 and 8.5.[2][3]

-

The final concentration for spectral measurement should be in the low micromolar range to avoid inner filter effects.

-

-

Instrument Settings:

-

Set the excitation and emission slit widths to achieve an optimal balance between signal intensity and spectral resolution (e.g., 2-5 nm).

-

Use a quartz cuvette for all measurements.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (~520 nm).

-

Scan the excitation monochromator across a wavelength range that includes the expected absorption maximum (e.g., 400 nm to 550 nm).

-

Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum represents the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (e.g., 495 nm).

-

Scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to a longer wavelength (e.g., 500 nm to 700 nm).

-

Record the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum represents the emission maximum.

-

Oligonucleotide Synthesis and Labeling with 6-FAM Phosphoramidite

This protocol describes the automated synthesis of a 5'-labeled oligonucleotide using 6-FAM phosphoramidite.

Workflow Diagram:

Caption: Automated synthesis workflow for a 5'-FAM labeled oligonucleotide.

Procedure:

-

Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.

-

Standard Synthesis Cycles: The synthesis proceeds through repeated cycles of detritylation, coupling of the standard phosphoramidites, capping of unreacted hydroxyl groups, and oxidation of the phosphite (B83602) triester linkage.

-

5'-FAM Labeling: In the final coupling step, introduce the 6-FAM phosphoramidite to the synthesizer. A longer coupling time (e.g., 3-15 minutes) is often recommended for this larger molecule.[9][10]

-

Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using ammonium (B1175870) hydroxide.[10] For some dyes, milder deprotection conditions may be necessary to prevent degradation.

-

Purification: The crude 6-FAM labeled oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC) or cartridge purification, to remove unlabeled oligonucleotides and other impurities.[3][4]

Applications in Signaling and Detection

6-FAM labeled oligonucleotides are integral to several molecular biology techniques that rely on fluorescence-based signaling.

Real-Time Quantitative PCR (qPCR) with TaqMan® Probes

In TaqMan® qPCR, a dual-labeled probe with a 5'-reporter dye (6-FAM) and a 3'-quencher is used. The probe hybridizes to the target DNA between the PCR primers. During DNA synthesis, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence. This fluorescence signal is directly proportional to the amount of amplified DNA.

Signaling Pathway Diagram:

Caption: Signaling mechanism of a 6-FAM labeled TaqMan® probe in qPCR.

Fluorescence In Situ Hybridization (FISH)

FISH is a technique used to visualize the location of specific DNA or RNA sequences within cells or tissues. 6-FAM labeled oligonucleotide probes are designed to be complementary to the target sequence. After hybridization, the location of the probe, and thus the target sequence, is visualized using fluorescence microscopy.

Experimental Workflow Diagram:

Caption: General experimental workflow for Fluorescence In Situ Hybridization (FISH).

References

- 1. metabion.com [metabion.com]

- 2. idtdna.com [idtdna.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 8. 6-Fluorescein phosphoramidite | AAT Bioquest [aatbio.com]

- 9. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]

- 10. glenresearch.com [glenresearch.com]

A Technical Guide to the Molar Extinction Coefficient of Fluorescein Phosphoramidite (FAM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) phosphoramidite (B1245037), commonly known as FAM, is a cornerstone of modern molecular biology and diagnostics. As a derivative of fluorescein, it is the most widely used fluorescent dye for labeling oligonucleotides. Its bright green fluorescence, compatibility with common detection instruments, and well-characterized photochemical properties make it an indispensable tool. FAM is typically incorporated at the 5'-end of an oligonucleotide during solid-phase synthesis, enabling a wide array of applications, from quantitative PCR (qPCR) and genotyping to fluorescence in situ hybridization (FISH) and fragment analysis.

This technical guide provides an in-depth overview of the molar extinction coefficient of 6-carboxyfluorescein (B556484) (6-FAM) phosphoramidite, its determination, and its application in a critical experimental workflow.

Core Photochemical & Physical Properties

The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a specific wavelength. It is a critical parameter for accurately determining the concentration of a substance in solution using the Beer-Lambert law. For fluorescently labeled oligonucleotides, a precise understanding of the molar extinction coefficient is essential for experimental consistency and quantitative accuracy.

Quantitative Data Summary

The following table summarizes the key quantitative data for 6-FAM phosphoramidite and the resulting labeled oligonucleotides.

| Parameter | Value | Wavelength (nm) | Notes |

| Molar Extinction Coefficient (ε) | 74,000 M⁻¹cm⁻¹ | 494 | At maximum absorbance.[1] |

| ~75,000 M⁻¹cm⁻¹ | 495 | At maximum absorbance. | |

| 20,960 M⁻¹cm⁻¹ | 260 | Contribution of the dye at the standard DNA absorbance wavelength.[2] | |

| ~13,700 M⁻¹cm⁻¹ | 260 | Contribution of fluorescein isothiocyanate (FITC) at 260 nm.[3] | |

| Absorbance Maximum (λmax) | 494 - 496 nm | - | Dependent on solvent and pH.[4][5] |

| Emission Maximum (λem) | 517 - 525 nm | - | Dependent on solvent and pH.[1][4] |

| Fluorescence Quantum Yield (Φ) | 0.93 | - | A high quantum yield indicates efficient conversion of absorbed light into emitted fluorescence.[1] |

| Correction Factor (CF260) | 0.22 | 260 | A factor to correct the absorbance at 280 nm for the dye's contribution.[1] |

| Correction Factor (CF280) | 0.17 | 280 | A factor to correct the absorbance at 280 nm for the dye's contribution.[1] |

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined experimentally using spectrophotometry and the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Beer-Lambert Law: A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

c is the concentration of the substance (in mol/L or M)

-

l is the path length of the cuvette (typically 1 cm)

Detailed Methodology

-

High-Purity Sample Preparation:

-

Obtain a highly purified sample of the fluorescein phosphoramidite or the FAM-labeled oligonucleotide. Purity is critical as impurities that absorb at the same wavelength will lead to an inaccurate determination of ε.[5]

-

Accurately weigh a small amount of the solid sample using a calibrated analytical balance.

-

Dissolve the sample in a precise volume of an appropriate solvent to create a stock solution of known concentration. For fluorescein, a buffered solution at a pH between 7.5 and 8.5 is recommended, as its absorbance and fluorescence are pH-dependent.

-

-

Serial Dilution:

-

Perform a series of accurate serial dilutions of the stock solution to generate a set of standards with a range of concentrations. This is crucial for establishing a standard curve and verifying the linear relationship between absorbance and concentration.

-

-

Spectrophotometric Measurement:

-

Use a calibrated UV-Vis spectrophotometer.

-

Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorbance (λmax) for fluorescein, which is approximately 495 nm.

-

Use a cuvette with a known path length, typically 1 cm.

-

Blank the spectrophotometer using the same solvent that was used to prepare the standards.

-

Measure the absorbance of each of the prepared standards.

-

-

Data Analysis and Calculation:

-

Plot the measured absorbance (A) on the y-axis against the known concentration (c) on the x-axis.

-

The resulting plot should be a straight line that passes through the origin, confirming adherence to the Beer-Lambert law within this concentration range.

-

Perform a linear regression analysis on the data points.

-

The slope of the line is equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.

-

Visualization of Experimental Workflow: TaqMan 5'-Nuclease Assay

Fluorescein-labeled oligonucleotides are central to the TaqMan 5'-nuclease assay, a widely used method for real-time quantitative PCR (qPCR). The following diagram illustrates the mechanism of this assay.

Caption: Workflow of the TaqMan 5'-Nuclease qPCR Assay.

Explanation of the TaqMan Workflow

-

Setup: The reaction mixture contains the DNA template, specific forward and reverse primers, a TaqMan probe, and Taq DNA polymerase. The probe is an oligonucleotide with a 5'-FAM reporter dye and a 3'-quencher dye. When the probe is intact, the quencher suppresses the fluorescence of the FAM dye.

-

Denaturation: The reaction is heated to ~95°C to separate the double-stranded DNA into single strands.

-

Annealing: The temperature is lowered to allow the primers and the TaqMan probe to anneal to their complementary sequences on the single-stranded DNA template.

-

Extension: The temperature is raised to ~72°C, the optimal temperature for Taq polymerase activity. The polymerase begins to synthesize a new DNA strand, starting from the primer. When the polymerase encounters the bound probe, its 5'-nuclease exonuclease activity cleaves the probe. This cleavage separates the FAM reporter dye from the quencher.

-

Fluorescence Detection: Freed from the quencher, the FAM dye fluoresces when excited by the instrument's light source. The increase in fluorescence is directly proportional to the amount of PCR product synthesized and is measured in real-time, allowing for accurate quantification of the initial template DNA.

References

A Technical Guide to Fluorescein Phosphoramidite: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fluorescein (B123965) Phosphoramidite (B1245037), a key reagent for the fluorescent labeling of oligonucleotides. This document covers the chemical properties of common fluorescein phosphoramidite variants, detailed protocols for their use in oligonucleotide synthesis, and their application in studying cellular signaling pathways.

Core Properties of Fluorescein Phosphoramidites

This compound is not a single chemical entity but rather a class of reagents used to incorporate the fluorescein fluorophore into synthetic oligonucleotides. The specific properties of the reagent, such as its CAS number and molecular weight, vary depending on the specific isomer and linker chemistry. The most commonly utilized variant is based on 6-carboxyfluorescein (B556484) (6-FAM). Below is a summary of the quantitative data for several common this compound reagents.

| Property | 6-Fluorescein Phosphoramidite | 5'-Fluorescein CE-Phosphoramidite (6-FAM) | 5'-(5-Fluorescein) phosphoramidite |

| Synonyms | 6-FAM-phosphoramidite | 6-FAM | - |

| CAS Number | 316121-60-5 | 204697-37-0 | 147566-42-5 |

| Molecular Formula | C₆₈H₇₈N₃O₁₃P | C₄₆H₅₈N₃O₁₀P | C₄₆H₅₈N₃O₁₀P |

| Molecular Weight | 1176.35 g/mol | 843.94 g/mol | 843.94 g/mol |

| Excitation Max (λex) | ~494 nm | ~494 nm | Not specified |

| Emission Max (λem) | ~520 nm | ~525 nm | Not specified |

Experimental Protocols

The incorporation of this compound into an oligonucleotide occurs during solid-phase synthesis using an automated DNA synthesizer. The following protocols outline the key steps in this process.

Oligonucleotide Synthesis Cycle with 6-FAM Phosphoramidite

The synthesis of a fluorescein-labeled oligonucleotide follows the standard phosphoramidite chemistry cycle, with some specific considerations for the labeling step.

Materials:

-

6-FAM Phosphoramidite dissolved in anhydrous acetonitrile (B52724) (e.g., 0.1 M)

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Activator solution (e.g., tetrazole or a derivative)

-

Capping reagents (A and B)

-

Oxidizing solution (e.g., iodine/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile for washing

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Protocol:

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The 6-FAM phosphoramidite solution is activated by the activator and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time of 3 to 15 minutes is often recommended for modified phosphoramidites like 6-FAM to ensure high coupling efficiency.[1][2]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the formation of deletion mutants in the final product.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

-

Iteration: Steps 1-4 are repeated for each subsequent standard nucleoside phosphoramidite until the desired sequence is synthesized.

Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Materials:

-

Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

Protocol:

-

The CPG support is transferred to a vial.

-

Concentrated ammonium hydroxide or AMA is added to the vial.

-

The mixture is heated to a specified temperature (e.g., 55°C) for a defined period (e.g., 5-8 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[3] For some sensitive dyes, milder deprotection conditions may be necessary.[4][5]

Purification of the Labeled Oligonucleotide

Purification is crucial to remove truncated sequences and any remaining protecting groups. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying fluorescently labeled oligonucleotides.[6][7][8][9]

Materials:

-

RP-HPLC system with a C8 or C18 column.[6]

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

Protocol:

-

The deprotected oligonucleotide solution is dried down and redissolved in Mobile Phase A.

-

The sample is injected onto the HPLC column.

-

A linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% Mobile Phase B over 30 minutes) is used to elute the oligonucleotides.[6]

-

The elution is monitored at 260 nm (for the oligonucleotide) and at the excitation maximum of fluorescein (~494 nm).

-

Fractions corresponding to the dual-absorbing peak (the full-length, labeled oligonucleotide) are collected.

-

The collected fractions are dried to remove the volatile mobile phase.

Application in Signaling Pathway Analysis

Fluorescein-labeled oligonucleotides are powerful tools for studying gene expression within signaling pathways. By designing a probe that is complementary to the mRNA of a target gene, researchers can quantify the level of gene expression in response to various stimuli. The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and stress responses, is often studied using this method.[10][11][12][13][14]

Workflow for Gene Expression Analysis using a FAM-Labeled Probe

The following diagram illustrates the general workflow for using a 6-FAM labeled oligonucleotide probe to quantify the expression of a target gene (e.g., a kinase) in the MAPK pathway using quantitative PCR (qPCR).

Caption: Experimental workflow for qPCR-based gene expression analysis.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the MAPK signaling pathway, highlighting how a FAM-labeled probe can be used to detect the upregulation of a downstream target gene's mRNA.

Caption: MAPK pathway leading to gene expression detected by a FAM-probe.

References

- 1. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]

- 2. glenresearch.com [glenresearch.com]

- 3. rsc.org [rsc.org]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. glenresearch.com [glenresearch.com]

- 6. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]

- 7. mz-at.de [mz-at.de]

- 8. labcluster.com [labcluster.com]

- 9. waters.com [waters.com]

- 10. Genome-Wide Identification and Expression Analysis of MAPK Gene Family in Lettuce (Lactuca sativa L.) and Functional Analysis of LsMAPK4 in High- Temperature-Induced Bolting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genome-wide identification of MAPK gene family members in Fagopyrum tataricum and their expression during development and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genome-wide identification and expression analysis of MAPK and MAPKK gene family in Malus domestica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Genome-Wide Identification of MAPK, MAPKK, and MAPKKK Gene Families in Fagopyrum tataricum and Analysis of Their Expression Patterns Under Abiotic Stress [frontiersin.org]

- 14. researchgate.net [researchgate.net]

Principle of phosphoramidite chemistry in oligonucleotide synthesis

An In-depth Technical Guide to the Core Principles of Phosphoramidite (B1245037) Chemistry in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphoramidite chemistry used in solid-phase oligonucleotide synthesis. It is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the fundamental principles, experimental protocols, and quantitative aspects of this cornerstone technology.

Introduction to Phosphoramidite Chemistry

The phosphoramidite method, first introduced in the early 1980s, is the gold standard for the chemical synthesis of oligonucleotides.[1] Its widespread adoption is due to its high efficiency, adaptability to automation, and the ability to produce high-fidelity DNA and RNA sequences.[2][3] The synthesis is performed in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG), which simplifies the purification process by allowing easy removal of excess reagents and byproducts after each step.[2][4]

The process involves a four-step cycle that is repeated for each nucleotide addition: deblocking, coupling, capping, and oxidation.[3][] Protecting groups are strategically used on the nucleoside phosphoramidites to prevent unwanted side reactions during the synthesis.[3]

The Four-Step Synthesis Cycle

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain.

Step 1: Deblocking (Detritylation)

The cycle begins with the removal of the 5'-hydroxyl protecting group, the dimethoxytrityl (DMT) group, from the nucleoside attached to the solid support.[2][6] This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an anhydrous solvent like dichloromethane (B109758) (DCM).[2][7] The removal of the DMT group exposes a reactive 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[6] The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle.[8]

Step 2: Coupling

In the coupling step, the next nucleoside, in the form of a phosphoramidite monomer, is added to the growing oligonucleotide chain. The phosphoramidite is activated by a weak acid catalyst, such as 5-(ethylthio)-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (B129182) (DCI).[2][6] This activated monomer then rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[2][8] This reaction is carried out in an anhydrous solvent, typically acetonitrile (B52724).[2]

Step 3: Capping

The coupling reaction is highly efficient, typically exceeding 98-99%, but it is not 100% complete.[6][7] To prevent the small percentage of unreacted 5'-hydroxyl groups from participating in subsequent cycles and forming deletion mutations (n-1 shortmers), a capping step is introduced.[2][6] This is achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[2][8] This renders the unreacted chains inert to further elongation.[8]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[8] Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.[2] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[2][8] This step completes the nucleotide addition cycle, and the entire four-step process is repeated until the desired oligonucleotide sequence is synthesized.[9]

Quantitative Data

The overall yield and purity of the final oligonucleotide product are critically dependent on the efficiency of each step in the synthesis cycle.

Table 1: Typical Reagents and Reaction Times for a Single Synthesis Cycle

| Step | Reagent(s) | Typical Concentration | Typical Reaction Time |

| Deblocking | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 3% (w/v) | 60 - 180 seconds[2] |

| Coupling | Nucleoside Phosphoramidite Activator (e.g., 0.25 M ETT) | 0.1 M in anhydrous acetonitrile[2] | 30 - 600 seconds[2] |

| Capping | Capping Reagent A (Acetic anhydride/THF/Pyridine) and Capping Reagent B (N-Methylimidazole/THF) | Varies by manufacturer | 30 - 60 seconds[2] |

| Oxidation | 0.02 - 0.1 M Iodine in THF/Pyridine/Water | 0.02 - 0.1 M | 30 - 60 seconds[2] |

Table 2: Effect of Coupling Efficiency on Overall Yield of Full-Length Oligonucleotide

| Oligonucleotide Length (bases) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20-mer | 68% | 82% | 90% |

| 50-mer | 36% | 61% | 78% |

| 100-mer | 13% | 37% | 61% |

| 150-mer | 5% | 22% | 47% |

| 200-mer | 2% | 13% | 37% |

Data adapted from publicly available information.[8][10][11] As the table illustrates, even a small decrease in coupling efficiency has a significant negative impact on the final yield of the desired full-length product, especially for longer oligonucleotides.[8][10]

Experimental Protocols

The following are generalized protocols for the key steps in phosphoramidite-based solid-phase oligonucleotide synthesis. These protocols are intended for use with automated DNA synthesizers and may require optimization based on the specific instrument, synthesis scale, and oligonucleotide sequence.

Protocol 1: Deblocking (Detritylation)

Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside.

Reagents:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[7]

Procedure:

-

Deliver the deblocking solution to the synthesis column containing the solid support.

-

Allow the solution to flow through the column for a predetermined time (typically 60-180 seconds).[2]

-

Thoroughly wash the column with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT cation.

-

(Optional) Collect the eluent containing the DMT cation for spectrophotometric quantification at approximately 495 nm to monitor the coupling efficiency of the previous cycle.[8]

Protocol 2: Coupling

Objective: To couple the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.

Reagents:

-

Nucleoside Phosphoramidite Solution (0.1 M in anhydrous acetonitrile).[12]

-

Activator Solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).[2]

Procedure:

-

Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

-

Allow the reagents to react with the solid support for a specified time (typically 30-600 seconds, depending on the phosphoramidite).[2][7]

-

Wash the column with anhydrous acetonitrile to remove excess reagents and byproducts.

Protocol 3: Capping

Objective: To block any unreacted 5'-hydroxyl groups.

Reagents:

-

Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine.[2]

-

Capping Reagent B: N-Methylimidazole in THF.[2]

Procedure:

-

Deliver Capping Reagents A and B to the synthesis column.

-

Allow the reaction to proceed for 30-60 seconds.[2]

-

Wash the column with anhydrous acetonitrile.

Protocol 4: Oxidation

Objective: To oxidize the phosphite triester to a stable phosphate triester.

Reagent:

-

Oxidizing Solution: 0.02 - 0.1 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and Water.[2]

Procedure:

-

Deliver the oxidizing solution to the synthesis column.

-

Allow the reaction to proceed for 30-60 seconds.[2]

-

Wash the column with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next cycle.

Post-Synthesis: Cleavage and Deprotection

Upon completion of the desired sequence, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.[13]

-

Cleavage: The oligonucleotide is typically cleaved from the solid support using concentrated ammonium (B1175870) hydroxide (B78521) at room temperature.[13]

-

Deprotection: The exocyclic amino groups on the nucleobases (adenine, cytosine, and guanine) and the cyanoethyl groups on the phosphate backbone are removed by heating the oligonucleotide in concentrated ammonium hydroxide.[8] For sensitive modified oligonucleotides, milder deprotection conditions using reagents like a mixture of ammonium hydroxide and methylamine (B109427) (AMA) may be employed.[7]

Visualizing the Workflow

The following diagrams illustrate the cyclical nature of phosphoramidite chemistry and the logical workflow of the synthesis process.

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Caption: A logical workflow of the complete oligonucleotide synthesis process.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. atdbio.com [atdbio.com]

- 9. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 10. idtdna.com [idtdna.com]

- 11. glenresearch.com [glenresearch.com]

- 12. rsc.org [rsc.org]

- 13. blog.biosearchtech.com [blog.biosearchtech.com]

Stability and Storage of Fluorescein Phosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluorescein (B123965) phosphoramidite (B1245037) is a critical reagent in molecular biology and drug development, enabling the synthesis of fluorescently labeled oligonucleotides for a wide array of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and DNA sequencing.[1][] The stability of this reagent is paramount to ensure successful synthesis, high coupling efficiency, and the integrity of the final labeled oligonucleotide. This guide provides an in-depth overview of the factors affecting the stability of fluorescein phosphoramidite and the best practices for its storage and handling.

Chemical Stability and Degradation Pathways

This compound, like other phosphoramidites, is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[3][4][5] Understanding these pathways is crucial for implementing effective storage and handling procedures.

Hydrolysis: The presence of water is a primary contributor to the degradation of phosphoramidites.[3] Even trace amounts of moisture in the solvent or atmosphere can lead to the hydrolysis of the phosphoramidite linkage, forming H-phosphonate species that are inactive in the coupling reaction.[3][4] This degradation is autocatalytic, particularly for certain nucleoside phosphoramidites.[3]

Oxidation: The phosphorus (III) center in the phosphoramidite is susceptible to oxidation to a phosphorus (V) species, which is also inactive in oligonucleotide synthesis.[3] This process can be accelerated by exposure to air and moisture.[5]

Light Sensitivity: Fluorescein and its derivatives are inherently photosensitive.[1] Exposure to light, especially UV light, can lead to photobleaching and chemical degradation, affecting the fluorescence properties of the final labeled oligonucleotide.[1]

Thermal Stability: While phosphoramidites are generally stored at low temperatures, their thermal stability is a critical consideration, especially during shipping and handling on the synthesizer.[6][7] Elevated temperatures can accelerate the rates of hydrolysis and other degradation reactions.[1]

Quantitative Data on Stability and Storage

The following tables summarize the recommended storage conditions and stability data for this compound in both solid and solution forms, based on information from various suppliers.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Recommendation | Rationale |

| Temperature | -10°C to -30°C[3][8][9] | To minimize the rate of chemical degradation. |

| Atmosphere | Dry, inert atmosphere (e.g., argon) | To prevent hydrolysis and oxidation.[4][5] |

| Light | In the dark (e.g., amber vials) | To prevent photobleaching and photodegradation.[1] |

| Container | Tightly sealed vials | To prevent moisture ingress. |

Table 2: Stability of this compound in Solution (Anhydrous Acetonitrile)

| Time in Solution | Coupling Efficiency | Source(s) |

| 1-2 days | Maintained | [8] |

| 2-3 days | Maintained | [9] |

| After 4 days | <90% | [8][9] |

| Same day use | Recommended for some variants | [10] |

Experimental Protocols for Stability Assessment

Assessing the stability of this compound typically involves analytical techniques that can separate the parent compound from its degradation products and quantify their relative amounts.

Protocol: Purity and Degradation Analysis by LC-MS

This protocol provides a general method for assessing the purity of this compound and identifying degradation products.

1. Sample Preparation:

-

Prepare stock solutions of the phosphoramidite at a concentration of 1 mg/mL in anhydrous acetonitrile (B52724) containing 0.01% (v/v) triethylamine (B128534) (TEA). The TEA is added to minimize acid-catalyzed hydrolysis during analysis.

-

Further dilute the stock solution to a working concentration of 0.1 mg/mL in the same diluent.

-

Prepare samples fresh before analysis to minimize degradation in the vial.[11]

2. Chromatographic Conditions (Example):

-

System: A reverse-phase HPLC system coupled to a mass spectrometer (LC-MS).[11]

-

Column: C18 column.

-

Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient suitable for separating the phosphoramidite diastereomers from potential degradation products (e.g., H-phosphonate, oxidized phosphoramidite).

-

Detection: UV detection at a wavelength appropriate for the fluorescein moiety and mass spectrometry to identify the molecular weights of the parent compound and any impurities.[11]

3. Data Analysis:

-

The purity of the phosphoramidite is determined by the peak area of the two diastereomers of the parent compound relative to the total peak area of all components.

-

Degradation products can be identified by their mass-to-charge ratio.

Visualizing Degradation and Handling Workflows

Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

Recommended Handling and Storage Workflow

This workflow outlines the best practices for handling and storing this compound to maintain its stability and performance.

Conclusion

The stability of this compound is a critical factor for the successful synthesis of high-quality fluorescently labeled oligonucleotides. By understanding the primary degradation pathways of hydrolysis and oxidation, and by adhering to strict storage and handling protocols, researchers can significantly extend the shelf-life of this valuable reagent and ensure reproducible results in their applications. The key takeaways are to minimize exposure to moisture, air, and light, and to use solutions of the phosphoramidite promptly after preparation. Regular quality control using methods such as LC-MS is also recommended to verify the purity of the reagent before use.

References

- 1. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blog.entegris.com [blog.entegris.com]

- 7. A Thermal Stability Study Of Phosphoramidites Employed In Oligonucleotide Synthesis [advancingrna.com]

- 8. 6-Fluorescein CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 9. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]

- 10. glenresearch.com [glenresearch.com]

- 11. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Fluorescent Labeling of Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, methodologies, and applications of fluorescently labeling oligonucleotides. From the fundamental chemistries to detailed experimental protocols and the selection of appropriate fluorophores, this document serves as a technical resource for researchers leveraging labeled oligonucleotides in diverse applications such as diagnostics, therapeutics, and fundamental research.

Introduction to Fluorescent Oligonucleotide Labeling

Fluorescent labeling is the covalent attachment of a fluorescent molecule, or fluorophore, to an oligonucleotide. This process imparts fluorescence to the oligonucleotide, enabling its detection and quantification in a wide range of biological assays.[1][2] Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, finding applications in techniques such as polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), DNA sequencing, and gene expression analysis.[1][2] The high sensitivity, specificity, and versatility of fluorescence detection have made it a preferred method over traditional radioactive labeling.[3]

Core Principles of Fluorescent Labeling

The fundamental principle of fluorescent labeling lies in the properties of the fluorophore. A fluorophore absorbs light at a specific wavelength (excitation) and, after a brief excited state, emits light at a longer wavelength (emission).[4] The choice of fluorophore and the labeling strategy are critical for the success of any application.

Labeling Chemistries

There are two primary strategies for the fluorescent labeling of oligonucleotides:

-

Direct Labeling during Synthesis: This method involves the incorporation of a fluorescent dye-conjugated phosphoramidite (B1245037) during automated solid-phase oligonucleotide synthesis.[2] This approach allows for precise, site-specific labeling at the 5' or 3' end, or internally within the sequence.[5][6][7] While efficient, some fluorescent dyes may not be stable under the chemical conditions of oligonucleotide synthesis and deprotection.[8]

-

Post-Synthetic Labeling (Conjugation): In this method, a reactive functional group (e.g., an amine or thiol) is incorporated into the oligonucleotide during synthesis.[2] Following synthesis and purification, this functional group is then reacted with a complementary reactive fluorescent dye (e.g., an NHS-ester or maleimide).[2] This strategy offers greater flexibility in the choice of fluorophores and is suitable for dyes that are not compatible with synthesis conditions.[8]

Labeling Positions

The position of the fluorescent label on the oligonucleotide is a critical consideration that can impact its function.

-

5'-End Labeling: This is the most common labeling position and is typically achieved by using a fluorescent dye phosphoramidite as the final coupling step in solid-phase synthesis or by reacting a 5'-amino-modified oligonucleotide with a reactive dye.[9]

-

3'-End Labeling: Labeling at the 3' end can be accomplished using a dye-conjugated solid support for synthesis or through post-synthetic modification of a 3'-modified oligonucleotide.[9] For RNA, a common method involves the oxidation of the 3'-terminal ribose to form reactive aldehydes, which can then be coupled to a hydrazide- or aminooxy-functionalized dye.[10][11][12][13]

-

Internal Labeling: Internal labeling is achieved by incorporating a modified nucleoside phosphoramidite containing a reactive functional group (e.g., an amino-modifier on a thymidine (B127349) base) during synthesis.[14] This allows for the subsequent attachment of a fluorescent dye at a specific internal position.

Common Fluorophores for Oligonucleotide Labeling

The selection of a fluorophore is dictated by the specific application, the instrumentation available for detection, and the desired spectral properties. Key parameters to consider are the excitation and emission maxima, extinction coefficient (a measure of light absorption), quantum yield (the efficiency of fluorescence), and photostability (resistance to photobleaching).[7][15]

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| Fluorescein (FAM) | 494 | 520 | 75,000 | 0.93 |

| Tetrachlorofluorescein (TET) | 521 | 536 | 80,000 | 0.70 |

| Hexachlorofluorescein (HEX) | 535 | 556 | 80,000 | 0.60 |

| Cyanine 3 (Cy3) | 550 | 570 | 150,000 | 0.15 |

| Cyanine 5 (Cy5) | 649 | 670 | 250,000 | 0.27 |

| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 |

| Alexa Fluor 546 | 556 | 573 | 104,000 | 0.79 |

| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 |

| Rhodamine 6G (R6G) | 528 | 551 | 116,000 | 0.95 |

| Texas Red-X | 595 | 615 | 85,000 | 0.70 |

| ATTO 550 | 554 | 576 | 120,000 | 0.60 |

| ATTO 647N | 644 | 669 | 150,000 | 0.65 |

Note: Extinction coefficients and quantum yields can vary depending on the solvent and local environment.

Experimental Protocols

This section provides detailed methodologies for common fluorescent labeling and purification procedures.

Protocol for 5'-End Labeling of an Amino-Modified Oligonucleotide with an NHS-Ester Dye

This protocol describes the post-synthetic labeling of an oligonucleotide containing a 5'-primary amine.

Materials:

-

5'-Amino-modified oligonucleotide

-

Amine-reactive fluorescent dye (NHS-ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0[8][16]

-

Nuclease-free water

-

Ethanol (B145695) (70% and 100%)

-

3 M Sodium Acetate, pH 5.2

Procedure:

-

Prepare Oligonucleotide: Dissolve the lyophilized 5'-amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.[4]

-

Prepare Dye Solution: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO or DMF to a concentration of 10-20 mM.[8][17]

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved dye to the oligonucleotide solution.[17] Vortex briefly to mix.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[16][17]

-

Purification: Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using reverse-phase HPLC (see Protocol 4.3) or ethanol precipitation. For ethanol precipitation, add 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol.[2][18] Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the labeled oligonucleotide.[2][18] Wash the pellet with 70% ethanol, air dry briefly, and resuspend in nuclease-free water or a suitable buffer.[2][18]

Protocol for 3'-End Labeling of RNA via Periodate Oxidation and Hydrazide Chemistry

This method is specific for labeling the 3'-terminus of RNA.

Materials:

-

RNA transcript

-

Sodium Periodate (NaIO₄)

-

Sodium Acetate buffer (3 M, pH 5.2)

-

Hydrazide- or aminooxy-modified fluorescent dye

-

Nuclease-free water

-

Ethanol (70% and 100%)

Procedure:

-

Oxidation of RNA: In a microfuge tube, combine the RNA, Sodium Acetate buffer, and a freshly prepared solution of Sodium Periodate.[10][11][12][13] Incubate the reaction on ice for 30-60 minutes in the dark.[10][11] This step oxidizes the 3'-terminal ribose to form reactive aldehydes.[10][11][12][13]

-

Ethanol Precipitation: Precipitate the oxidized RNA by adding cold ethanol and salt to remove the excess periodate.[10]

-

Labeling Reaction: Resuspend the oxidized RNA pellet in a buffer containing the hydrazide- or aminooxy-modified fluorescent dye.[10][11]

-

Incubation: Incubate the reaction for 2 hours to overnight at room temperature or 4°C in the dark.[10][11]

-

Purification: Purify the 3'-labeled RNA using ethanol precipitation or a suitable chromatography method to remove unreacted dye.[10]

Protocol for Purification of Labeled Oligonucleotides by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating the desired labeled oligonucleotide from unlabeled strands and free dye.[19][20][21][22]

Materials:

-

Crude labeled oligonucleotide reaction mixture

-

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile (B52724)

Procedure:

-

Sample Preparation: Dissolve the crude labeled oligonucleotide in Mobile Phase A.

-

HPLC Separation: Inject the sample onto the equilibrated RP-HPLC column. Elute the components using a linear gradient of increasing acetonitrile concentration (Mobile Phase B) in Mobile Phase A.[19][22]

-

Fraction Collection: Monitor the elution profile at 260 nm (for the oligonucleotide) and the absorbance maximum of the fluorophore.[19] Collect the fractions corresponding to the peak that absorbs at both wavelengths, which represents the purified labeled oligonucleotide. The unlabeled oligonucleotide will typically elute earlier, and the free dye will elute later.[19]

-

Desalting and Lyophilization: Pool the collected fractions and remove the volatile TEAA buffer and acetonitrile by lyophilization to obtain the purified, labeled oligonucleotide.[17]

Visualization of Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) illustrate fundamental processes and relationships in fluorescent oligonucleotide labeling.

Caption: Experimental workflow for post-synthetic fluorescent labeling.

Caption: Simplified workflow for Fluorescence In Situ Hybridization (FISH).

Caption: Mechanism of a molecular beacon probe.

Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).

Applications of Fluorescently Labeled Oligonucleotides

Fluorescently labeled oligonucleotides are central to a multitude of molecular biology techniques.

-

Quantitative PCR (qPCR): Dual-labeled probes, such as TaqMan probes and Molecular Beacons, are used for real-time detection and quantification of specific DNA sequences.[7][11][19][20][23][24][25][26][27]

-

Fluorescence in situ Hybridization (FISH): Labeled oligonucleotide probes are used to visualize the location of specific DNA or RNA sequences within cells and tissues.[5][21][28]

-

DNA Sequencing: Fluorescently labeled dideoxynucleotides or primers are fundamental to Sanger sequencing and next-generation sequencing technologies.[2]

-

Microarrays: Labeled oligonucleotides are used as probes to measure the abundance of specific nucleic acid sequences in a sample.

-

Gene Expression Analysis: Labeled probes are employed in techniques like Northern blotting and qPCR to quantify mRNA levels.[2]

-

Single-Molecule Studies: Highly photostable fluorophores are used to label oligonucleotides for single-molecule imaging and FRET studies to investigate molecular dynamics.[10]

Conclusion

The fluorescent labeling of oligonucleotides is a powerful and versatile technology that continues to drive innovation in life sciences research and diagnostics. A thorough understanding of the available labeling chemistries, the properties of different fluorophores, and the nuances of experimental protocols is essential for the successful design and execution of experiments that rely on these critical molecular tools. This guide provides a foundational resource to aid researchers in the effective application of fluorescently labeled oligonucleotides in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 3. Real-time PCR Probe Animation Video | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 4. stratech.co.uk [stratech.co.uk]

- 5. Seven Novel Probe Systems for Real-Time PCR Provide Absolute Single-Base Discrimination, Higher Signaling, and Generic Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]

- 7. benchchem.com [benchchem.com]

- 8. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Specific labeling of RNA [biosyn.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]

- 15. glenresearch.com [glenresearch.com]

- 16. benchchem.com [benchchem.com]

- 17. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]

- 18. labcluster.com [labcluster.com]

- 19. atdbio.com [atdbio.com]

- 20. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 21. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 22. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. gene-quantification.de [gene-quantification.de]

- 25. Comparison of different real-time PCR chemistries and their suitability for detection and quantification of genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 26. docs.aatbio.com [docs.aatbio.com]

- 27. atdbio.com [atdbio.com]

- 28. rug.nl [rug.nl]

Methodological & Application

Application Notes and Protocols: Standard Protocol for Fluorescein Phosphoramidite Coupling Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorescein (B123965) and its derivatives are the most widely used fluorophores for labeling synthetic oligonucleotides, serving as essential tools in molecular biology, diagnostics, and drug development.[1][2] Fluorescein phosphoramidite (B1245037) (FAM) is a key reagent that enables the incorporation of the fluorescein dye at the 5'-end, 3'-end, or internally within an oligonucleotide sequence during automated solid-phase synthesis.[1][3][4] This document provides a detailed protocol for the coupling reaction of fluorescein phosphoramidite, along with subsequent deprotection and purification steps. The protocol is based on standard phosphoramidite chemistry, which involves the sequential addition of nucleotide units to a growing DNA or RNA chain on a solid support.[1]

The core structure of FAM phosphoramidite consists of a fluorescein molecule linked to a phosphoramidite moiety.[1] The phenolic hydroxyl groups of fluorescein are typically protected, often with pivaloyl groups, to prevent side reactions during the synthesis cycles.[2][5] The most common variant is the 6-isomer of carboxyfluorescein (6-FAM), which offers high purity and consistent performance.[4][6]

Materials and Reagents

| Reagent/Material | Specifications | Storage Conditions |

| This compound | 5'-Fluorescein (6-FAM), Fluorescein-dT, etc. Purity >95% | Freezer storage, -10 to -30°C, dry.[7] Keep desiccated and protected from light.[8] |

| DNA Synthesizer | Automated, commercially available model | Per manufacturer's instructions |

| Solid Support | Controlled Pore Glass (CPG) with initial nucleoside | Per manufacturer's instructions |

| Standard DNA/RNA Phosphoramidites | dG(ib), dC(bz), dA(bz), T | Per manufacturer's instructions |

| Activator | 0.25 - 0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or DCI in Acetonitrile (B52724) | Per manufacturer's instructions |

| Oxidizer | Iodine/Water/Pyridine | Per manufacturer's instructions |

| Capping Reagents | Cap A (Acetic Anhydride/Lutidine/THF) & Cap B (N-Methylimidazole/THF) | Per manufacturer's instructions |

| Deblocking Reagent | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Per manufacturer's instructions |

| Anhydrous Acetonitrile | DNA synthesis grade, < 30 ppm H₂O | Room temperature, under inert gas |

| Deprotection Solution | Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) or AMA (1:1 mixture of NH₄OH and 40% aq. Methylamine) | 4°C |

| Purification Columns/System | HPLC (Reverse-Phase), Polyacrylamide Gel Electrophoresis (PAGE) | Per manufacturer's instructions |

Experimental Protocols

Preparation of this compound Solution

-

Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.

-

Under an inert atmosphere (e.g., argon or dry nitrogen), dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Ensure the diluent is truly anhydrous, as moisture significantly lowers coupling efficiency.[9]

-

Use the solution promptly. The stability of this compound in solution is limited; it is stable for 2-3 days but shows <90% coupling efficiency after 4 days.[3][7] For some variants, immediate use is required.[3]

Automated Oligonucleotide Synthesis

The synthesis follows the standard phosphoramidite cycle (Deblocking, Coupling, Capping, Oxidation) for each standard base. For the addition of fluorescein, a modified coupling step is programmed.

-

Set up the DNA synthesizer with the required phosphoramidites, activator, and other reagents.

-

Program the synthesis sequence. When adding the fluorescein label (typically at the 5' terminus as the final coupling step), extend the coupling time.[7][10]

-

Initiate the synthesis. The synthesizer will perform the following steps for the fluorescein coupling:

-

Deblocking: The 5'-DMT group of the terminal nucleotide on the solid support is removed by the deblocking reagent (e.g., 3% TCA).

-

Coupling: The prepared this compound solution is mixed with the activator and delivered to the synthesis column. The extended coupling time ensures high coupling efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.

-

Cleavage and Deprotection

This step cleaves the synthesized oligonucleotide from the solid support and removes protecting groups from the nucleobases, the phosphate backbone, and the fluorescein dye.

Method A: Ammonium Hydroxide (Standard Deprotection)

-

Transfer the solid support (CPG) with the synthesized oligonucleotide to a screw-cap vial.

-

Add concentrated ammonium hydroxide (e.g., 2 mL).

-

Incubate the vial at 55°C for 8-17 hours.[5][11] This condition is generally safe for FAM.[5] Note that some fluorescein derivatives like HEX and TET are less stable and should be deprotected at room temperature.[12]

-

Cool the vial, transfer the supernatant containing the oligonucleotide to a new tube, and evaporate the ammonia.

Method B: AMA (Ammonium Hydroxide/Methylamine) for Rapid Deprotection

AMA allows for faster deprotection but can cause a side reaction with the pivaloyl protecting groups on fluorescein, leading to a non-fluorescent impurity (~5% of the product).[5] To avoid this, a two-step procedure is recommended.

-

Add concentrated ammonium hydroxide to the CPG in a vial and let it stand for 30 minutes at room temperature. This removes the pivaloyl groups from the fluorescein.[10][13]

-

Add an equal volume of 40% aqueous methylamine (B109427) to the vial.

-

Incubate at 65°C for 10-15 minutes to complete the deprotection of the nucleobases.[10][13]

-

Cool the vial and evaporate the solution.

Purification of the Fluorescein-Labeled Oligonucleotide

Purification is crucial to remove unreacted reagents, failure sequences, and any by-products from the deprotection step.[1]

-

Resuspend the dried, crude oligonucleotide pellet in an appropriate buffer (e.g., 0.1 M Triethylammonium acetate).

-

Purify the sample using one of the following methods:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying fluorescently labeled oligonucleotides. It separates the full-length, labeled product from shorter, unlabeled failure sequences based on hydrophobicity.

-

Polyacrylamide Gel Electrophoresis (PAGE): This method separates oligonucleotides based on size and can yield very pure products.[14] The fluorescent band can be visualized under UV light and excised from the gel.

-

-

Desalt the purified oligonucleotide using a size-exclusion column or ethanol (B145695) precipitation to remove salts from the purification buffers.

-

Quantify the final product by measuring its absorbance at 260 nm (for the oligonucleotide) and ~495 nm (for fluorescein).

Quantitative Data Summary

Table 1: Recommended Coupling Times for Fluorescein Phosphoramidites

| This compound Type | Recommended Coupling Time | Reference(s) |

| 5'-(6-Fluorescein) phosphoramidite (6-FAM) | 3 minutes | [7] |

| 6-Fluorescein Phosphoramidite | 15 minutes | [10] |

| Fluorescein-dT Phosphoramidite | 10 minutes | [11][13] |

| This compound (FITC-derived) | 12-15 minutes | [15][16] |

Table 2: Deprotection Conditions and Considerations

| Deprotection Reagent | Temperature | Time | Notes | Reference(s) |

| Conc. Ammonium Hydroxide | 55 °C | 8 - 17 hours | Standard procedure; FAM is stable. | [5][11] |

| Conc. Ammonium Hydroxide | Room Temp | ≥ 24 hours | For less stable dyes like HEX. | [12] |

| AMA (1:1 NH₄OH/Methylamine) | 65 °C | 10 minutes | Fast, but can cause a ~5% non-fluorescent side product with FAM. | [5] |

| Two-Step AMA | 1. NH₄OH at RT2. Add Methylamine, 65 °C | 1. 30 minutes2. 10 minutes | Recommended for AMA to prevent side product formation. | [10][13] |

Visualizations

Caption: Workflow for oligonucleotide labeling using this compound.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency | 1. Moisture in reagents (especially acetonitrile).2. Degraded phosphoramidite.3. Insufficient coupling time. | 1. Use fresh, anhydrous acetonitrile (<30 ppm H₂O).[9]2. Use fresh phosphoramidite; ensure proper storage.[3][8]3. Increase coupling time as recommended for the specific phosphoramidite.[7][10] |

| Presence of Non-Fluorescent Impurity | Side reaction during deprotection with AMA. | Use the two-step deprotection method: pre-treat with ammonium hydroxide before adding methylamine.[5][13] |

| Multiple Peaks on HPLC | 1. Incomplete capping leading to failure sequences.2. Side reactions with FITC-derived phosphoramidites.3. Degradation of dye during deprotection. | 1. Ensure capping reagents are fresh and capping step is efficient.2. Use 6-FAM phosphoramidite for a cleaner product.[6]3. Use milder deprotection conditions (e.g., room temperature) for sensitive dyes.[12] |

| Low Final Yield | Losses during purification and desalting steps. | Optimize purification protocol. Ensure complete precipitation or elution during desalting. |

References

- 1. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]

- 2. atdbio.com [atdbio.com]

- 3. Fluorescein-dT CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]

- 8. leapchem.com [leapchem.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]

- 13. glenresearch.com [glenresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. glenresearch.com [glenresearch.com]

- 16. Cambio - Excellence in Molecular Biology [cambio.co.uk]

Application Notes and Protocols for Labeling Oligonucleotides with Fluorescein Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. Among the various fluorescent dyes, fluorescein (B123965) and its derivatives, such as 6-carboxyfluorescein (B556484) (6-FAM), are widely utilized for their bright green fluorescence and compatibility with common instrumentation. This document provides detailed application notes and protocols for the efficient labeling of oligonucleotides with fluorescein phosphoramidite (B1245037) during solid-phase synthesis.

Fluorescein phosphoramidite is a key reagent that enables the direct incorporation of the fluorescein dye onto a synthetic oligonucleotide, typically at the 5'-terminus. This method offers high labeling efficiency and specificity. The core structure of this compound consists of the fluorescein moiety linked to a phosphoramidite group, which allows for its seamless integration into the standard phosphoramidite chemistry of automated DNA/RNA synthesis.

These labeled oligonucleotides are crucial for a wide range of applications, including:

-

Quantitative PCR (qPCR) probes: For real-time detection and quantification of nucleic acids.

-

Fluorescence in situ hybridization (FISH) probes: For visualizing specific DNA or RNA sequences within cells and tissues.

-

DNA sequencing: As primers for Sanger sequencing or for detection in next-generation sequencing technologies.

-

Molecular beacons: Probes that fluoresce upon hybridization to their target sequence.

-

FRET (Förster Resonance Energy Transfer) studies: To investigate molecular interactions.

This guide will cover the essential aspects of fluorescein labeling, from the initial synthesis cycle to the final purification and quality control of the labeled oligonucleotide.

Chemical Principles and Signaling Pathway

The labeling of an oligonucleotide with this compound occurs during automated solid-phase synthesis. The process follows the standard phosphoramidite chemistry cycle. The this compound is typically introduced in the final coupling step to label the 5'-terminus of the oligonucleotide.

Experimental Protocols